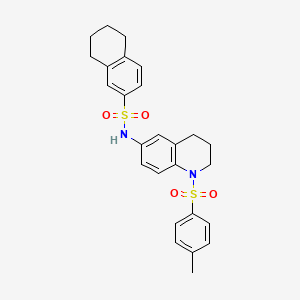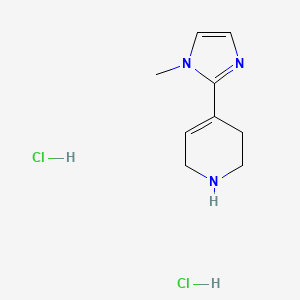
4-(1-Methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
カタログ番号 B2557920
CAS番号:
2361639-50-9
分子量: 236.14
InChIキー: IKRJOSZDXJDAGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole derivatives, such as 2-Methylimidazole, are organic compounds that are structurally related to imidazole . They are often white or colorless solids that are highly soluble in polar organic solvents and water . They are precursors to a range of drugs and are ligands in coordination chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, four manganese (II) coordination compounds with bis (1-methylimidazol-2-yl)ketone (BIK) of general formula Mn (BIK) 2 X 2 (X = Cl, Br, NO 3, ClO 4) were synthesized and characterized by elemental analysis, by UV–vis, and FTIR spectroscopies .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using various techniques. For example, two crystal structures of tris(azolyl)phosphines, PR3 [R′ = 1-methylimidazol-2-yl (1) or R′′ = 4-methylthiazol-2-yl (2)], and the crystal structure of the sulfurisation product of 2, R′′3PS (3), were determined .Chemical Reactions Analysis
The chemical reactions of imidazole derivatives can be complex and varied. For instance, the thermal behavior of the synthesized Mn (II) complexes was investigated using TG and DTG techniques .Physical And Chemical Properties Analysis
Imidazole derivatives often have unique physical and chemical properties. For example, 2-Methylimidazole is a white or colorless solid that is highly soluble in polar organic solvents and water .科学的研究の応用
Bioactivation and Monoamine Oxidase B (MAO-B) Substrate Properties
- Yu and Castagnoli (1999) explored the MAO-B substrate properties of MPTP analogues, including 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine. They found that except for this particular analogue, all compounds displayed good to excellent substrate properties. This research contributes to understanding the structural features responsible for biotransformation in Parkinsonian-inducing drugs (Yu & Castagnoli, 1999).
Anticancer Properties
- Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include structures similar to 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine, for their anti-cancer activities. This study emphasizes the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).
Dimerization and Tetrahydropyridine Derivatives
- Zarin, Liepin, Lavrinovich, and Aren (1974) researched the reduction of specific pyridinium salts, leading to the dimerization of 1,2-dihydropyridine derivatives. Their work helps in understanding the chemical behavior of related tetrahydropyridine compounds (Zarin et al., 1974).
Synthesis and Characterizations in Chemistry
- Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, and Song (2018) conducted research on synthesis and characterizations of certain thioureas, involving processes and methods that could be relevant to the synthesis of similar compounds like 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine (Zhang et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h2,6-7,10H,3-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRJOSZDXJDAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)
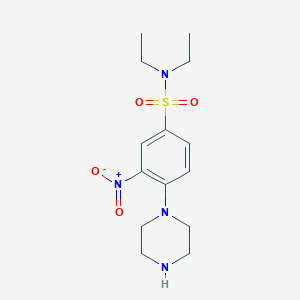
![3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2557841.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)pyridine-3-sulfonamide](/img/structure/B2557843.png)
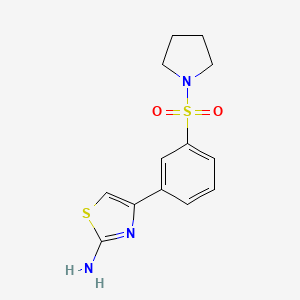
![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)
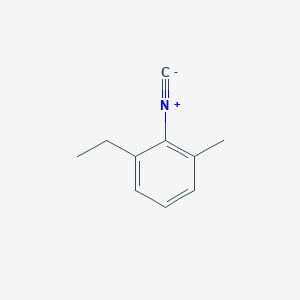
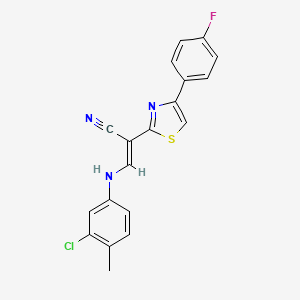
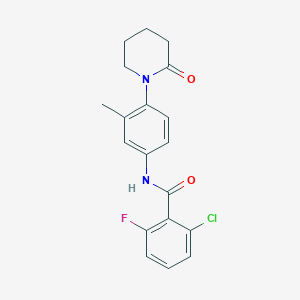
![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)

![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)

